molecular formula C14H11BrN2OS B2905195 N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890961-50-9

N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2905195
CAS RN: 890961-50-9
M. Wt: 335.22
InChI Key: DPUCOWZGAGLMJN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

The benzothiazole derivative has been studied for its potential in anticancer therapy. Research indicates that certain analogs of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, molecular docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling suggest that these compounds can be optimized for better therapeutic indices and reduced toxicity .

Antimicrobial and Antifungal Applications

Benzothiazole compounds have shown promise in antimicrobial and antifungal treatments. Their structural analogs have been tested against a range of microbial and fungal strains, demonstrating effectiveness in inhibiting growth and proliferation. This suggests potential use in developing new antimicrobial agents .

Anti-Tubercular Compounds

Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based anti-tubercular compounds. These derivatives have shown better inhibition potency against Mycobacterium tuberculosis compared to standard drugs, indicating their potential as a new class of anti-tubercular agents .

Neuroprotective Agents

Thiazole derivatives, including benzothiazoles, have been identified as potential neuroprotective agents. They play a role in the synthesis of neurotransmitters and have been associated with the treatment of neurological disorders due to their chemical properties and biological activities .

Antioxidant Properties

The thiazole core of benzothiazoles is known for its antioxidant properties. This makes them suitable candidates for the development of drugs that require antioxidant activity as part of their therapeutic action, such as drugs aimed at reducing oxidative stress-related damage .

Chemical Reaction Accelerators

Benzothiazoles have applications in the field of chemistry as reaction accelerators. Their structure allows them to facilitate various chemical reactions, which can be utilized in the synthesis of complex organic compounds and in industrial processes .

properties

IUPAC Name

N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUCOWZGAGLMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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